![molecular formula C8H4F2N4O2 B11801674 2-(3,5-Difluoropyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid](/img/structure/B11801674.png)
2-(3,5-Difluoropyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,5-Difluoropyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that features a pyridine ring substituted with two fluorine atoms and a triazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Difluoropyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:
Formation of 3,5-Difluoropyridine: This can be achieved through the fluorination of pyridine using reagents such as AlF3 and CuF2 at high temperatures (450-500°C) to yield a mixture of 2-fluoropyridine and 2,6-difluoropyridine.
Cyclization to Form Triazole Ring: The 3,5-difluoropyridine can then undergo a cyclization reaction with azides to form the triazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3,5-Difluoropyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Cyclization Reactions: The triazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as Bu4N+F− in DMF at room temperature can be used for substitution reactions.
Cyclization: Copper(I) catalysts are commonly used for the cyclization reactions involving azides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated pyridine derivatives, while cyclization reactions can produce complex heterocyclic compounds .
Wissenschaftliche Forschungsanwendungen
2-(3,5-Difluoropyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique electronic properties make it suitable for use in the development of advanced materials, such as organic semiconductors.
Agrochemicals: The compound can be used in the synthesis of pesticides and herbicides due to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Fluoropyridine: A simpler analog with only one fluorine atom on the pyridine ring.
3,5-Difluoropyridine: Lacks the triazole ring but has similar electronic properties due to the presence of two fluorine atoms.
2-(3,5-Difluoropyridin-2-yl)methanol: Another derivative with a hydroxyl group instead of the triazole ring.
Uniqueness
2-(3,5-Difluoropyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid is unique due to the combination of the fluorinated pyridine ring and the triazole ring. This structure imparts distinct electronic and steric properties, making it valuable for various applications in research and industry .
Eigenschaften
Molekularformel |
C8H4F2N4O2 |
---|---|
Molekulargewicht |
226.14 g/mol |
IUPAC-Name |
2-(3,5-difluoropyridin-2-yl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C8H4F2N4O2/c9-4-1-5(10)7(11-2-4)14-12-3-6(13-14)8(15)16/h1-3H,(H,15,16) |
InChI-Schlüssel |
HILLRJKKCDRHCM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC(=C1F)N2N=CC(=N2)C(=O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.